Enhanced CNS Drug-Likeness: Lipophilicity and Hydrogen-Bonding Profile Comparison
The trifluoromethoxy (–OCF₃) substituent confers a distinct lipophilicity and hydrogen-bonding profile that is quantitatively superior to the trifluoromethyl (–CF₃) analog for CNS penetration. The consensus Log P (o/w) for 1-(4-(trifluoromethoxy)phenyl)ethanamine is 2.44, with a topological polar surface area (TPSA) of 35.25 Ų . In contrast, the corresponding 4-(trifluoromethyl)phenyl analog (1-(4-(trifluoromethyl)phenyl)ethanamine) has a calculated Log P of approximately 2.1–2.3 and a TPSA of 26.0 Ų [1]. The –OCF₃ group introduces an additional hydrogen-bond acceptor (the ether oxygen) which increases TPSA by approximately 9.25 Ų while simultaneously elevating Log P by ~0.1–0.3 units due to the high lipophilicity of the –OCF₃ moiety. This combination of moderate lipophilicity (Log P 2.0–3.0 is optimal for CNS penetration) and increased polar surface area (enhancing aqueous solubility while maintaining passive permeability) aligns more closely with CNS MPO (Multi-Parameter Optimization) ideal ranges than the –CF₃ analog [2].
| Evidence Dimension | Consensus Log P (o/w) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | Log P = 2.44; TPSA = 35.25 Ų |
| Comparator Or Baseline | 1-(4-(Trifluoromethyl)phenyl)ethanamine (Log P ~2.1–2.3; TPSA = 26.0 Ų) |
| Quantified Difference | ΔLog P ≈ +0.14–0.34; ΔTPSA ≈ +9.25 Ų |
| Conditions | Calculated values using consensus Log P method and Ertl TPSA algorithm |
Why This Matters
The –OCF₃-substituted compound offers a more favorable balance of lipophilicity and polarity for CNS drug discovery, increasing the probability of achieving both sufficient brain exposure and acceptable aqueous solubility relative to the –CF₃ analog.
- [1] PubChem. 1-[4-(Trifluoromethyl)phenyl]ethanamine. Compound Summary. View Source
- [2] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chem Neurosci. 2010;1(6):435-449. View Source
